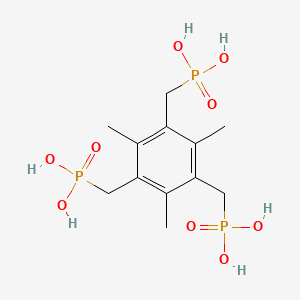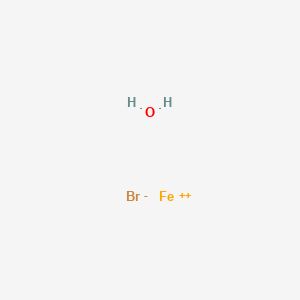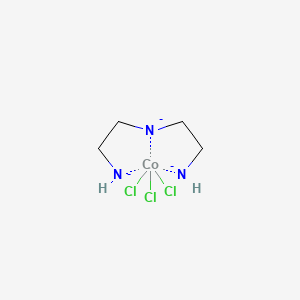
Bis(2-azanidylethyl)azanide;trichlorocobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-azanidylethyl)azanide;trichlorocobalt is a coordination compound with the chemical formula CoCl3(C4H12N3) It is known for its unique structure, where cobalt is coordinated with three chloride ions and a ligand containing azanidylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride with a ligand containing azanidylethyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+H2NCH2CH2NH2→CoCl3(C4H12N3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.
Aplicaciones Científicas De Investigación
Bis(2-azanidylethyl)azanide;trichlorocobalt has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other cobalt-containing compounds.
Mecanismo De Acción
The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,2-trichloroethyl) azodicarboxylate
- Cobalt(III) chloride
- Cobalt(II) chloride
Uniqueness
Bis(2-azanidylethyl)azanide;trichlorocobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes
Propiedades
Número CAS |
15025-06-6 |
|---|---|
Fórmula molecular |
C4H10Cl3CoN3-3 |
Peso molecular |
265.43 g/mol |
Nombre IUPAC |
bis(2-azanidylethyl)azanide;trichlorocobalt |
InChI |
InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
Clave InChI |
XOIIGNRPLGZKHO-UHFFFAOYSA-K |
SMILES canónico |
C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



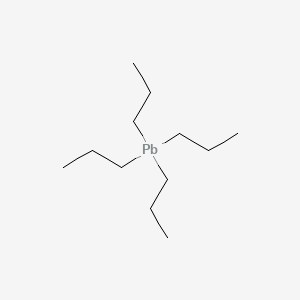
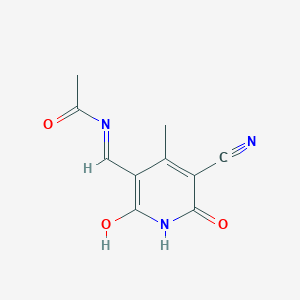



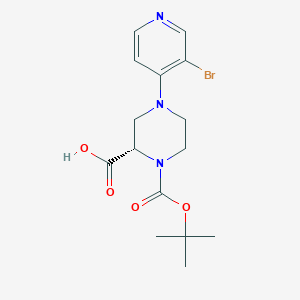
![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)
